3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane is a chemical compound with the molecular formula C11H23N3 . It has a molecular weight of 197.32 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H23N3/c1-13-8-4-11(5-9-13)10-12-6-3-7-14(11)2/h12H,3-10H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been synthesized using a combination of solution-phase and solid-phase chemistries, leading to good yield and high purity. This synthesis method is important for producing novel substituted 3,8,11-triazaspiro[5,6]dodecan-7-ones (Qin et al., 2011).
- Another study explored the bromination of 1-methylpiperidine-4-carboxaldehyde for the synthesis of 3,7,11-triazaspiro[5.6]dodecane and its derivatives. This process included cyanoethylation and alkylation, providing insights into the chemical properties and synthesis pathways (Kuroyan, Sarkisyan, & Vartanyan, 1986).
Catalytic and Structural Studies
- Research on 3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane as a potential bifunctional mimic of transaminases highlights its possible role in catalysis. The synthesis process described provides a pathway for exploring its catalytic activities (Wu & Ahlberg, 1992).
- The crystal structure of a related compound, 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, was analyzed using X-ray diffraction. This study offers valuable insights into the structural aspects of similar compounds (Islam et al., 2015).
Novel Applications and Synthesis
- Fluorinated spiro-heterocycles similar to 3,7,11-triazaspiro[5.6]dodecane have been synthesized, with their structures analyzed using X-ray diffraction and NMR techniques. This represents an innovative approach to the design of new spiro-heterocyclic compounds (Islam et al., 2015).
Chirality and Stereochemistry
- The synthesis of chiral cyclic amines, including 3,7,11-triazaspiro[5.6]dodecane derivatives, has been explored. This research contributes to the understanding of chirality in azaadamantane derivatives, which has implications in stereochemistry (Rivera et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-13-8-4-11(5-9-13)10-12-6-3-7-14(11)2/h12H,3-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJLTJOUBXPZHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CNCCCN2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.